molecular formula C7H8N4O2 B13791513 7-Methoxy-7,8-dihydropteridin-6(5H)-one CAS No. 89853-05-4

7-Methoxy-7,8-dihydropteridin-6(5H)-one

Cat. No.: B13791513
CAS No.: 89853-05-4
M. Wt: 180.16 g/mol
InChI Key: BJZOVSMHEPOYEU-UHFFFAOYSA-N
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Description

6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) is a chemical compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16. It is also known by the synonym 7-methoxy-7,8-dihydropteridin-6(5H)-one . This compound is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aminopyrimidine with a methoxy-substituted aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing various metabolic pathways. The molecular targets include enzymes involved in the biosynthesis and metabolism of pteridines, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of 6-Pteridinol,7,8-dihydro-7-methoxy-(7CI), with a simpler structure.

    Folic Acid: A pteridine derivative with significant biological activity, used as a vitamin supplement.

    Methotrexate: A pteridine analog used as a chemotherapy agent.

Uniqueness

6-Pteridinol,7,8-dihydro-7-methoxy-(7CI) is unique due to its specific methoxy substitution and reduced form, which confer distinct chemical and biological properties.

Properties

CAS No.

89853-05-4

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

7-methoxy-7,8-dihydro-5H-pteridin-6-one

InChI

InChI=1S/C7H8N4O2/c1-13-7-6(12)10-4-2-8-3-9-5(4)11-7/h2-3,7H,1H3,(H,10,12)(H,8,9,11)

InChI Key

BJZOVSMHEPOYEU-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)NC2=CN=CN=C2N1

Origin of Product

United States

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